
Ixazomib
Overview
Description
Ixazomib (brand name Ninlaro®) is an oral, reversible inhibitor of the 20S proteasome’s β5 subunit, approved for relapsed/refractory multiple myeloma (RRMM) in combination with lenalidomide and dexamethasone (IRd) . As the first oral proteasome inhibitor (PI), this compound offers convenience over intravenous (IV) PIs like bortezomib and carfilzomib. Its mechanism involves blocking proteasomal degradation of pro-apoptotic proteins, inducing cancer cell death . Preclinical studies highlight its activity in bortezomib-resistant cell lines and synergy with immunomodulatory drugs (e.g., lenalidomide) and dexamethasone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ixazomib involves several key steps. One of the primary methods includes the hydrolysis of a boroester with boric acid, followed by esterification with citric acid . The process can be conducted in a single reaction vessel, making it efficient and industrially feasible .
Industrial Production Methods
Industrial production of this compound citrate involves the use of citric acid monohydrate and boric acid in a controlled environment. The reaction mixture is heated to 35°C and stirred for several hours to ensure complete reaction . This method is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ixazomib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Multiple Myeloma
- Monotherapy :
-
Combination Therapy :
- With Dexamethasone : A randomized phase 2 trial demonstrated that combining this compound with dexamethasone resulted in a confirmed partial response or better in 43% of patients. The median event-free survival was reported at 8.4 months .
- With Lenalidomide and Dexamethasone : The phase 3 study (TOURMALINE-MM1) indicated that this compound combined with lenalidomide and dexamethasone significantly improved progression-free survival compared to placebo plus lenalidomide and dexamethasone .
- Newly Diagnosed Multiple Myeloma :
Amyloidosis
This compound has been investigated for treating light chain amyloidosis (AL amyloidosis). A phase 3 trial (TOURMALINE-AL1) compared this compound-dexamethasone to physician's choice treatment, focusing on hematologic response rates and organ function deterioration .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a terminal half-life ranging from 3.3 to 7.4 days, with plasma exposure increasing proportionally with dosage. This pharmacokinetic characteristic supports its dosing schedule in clinical settings .
Adverse Effects
Common adverse effects associated with this compound include:
- Nausea (42%)
- Thrombocytopenia (42%)
- Fatigue (40%)
- Rash (40%)
Serious adverse events include grade 3 or higher thrombocytopenia and neutropenia, which occurred in a subset of patients during clinical trials .
Case Study 1: Relapsed Multiple Myeloma
A patient with multiple relapses after standard therapies received this compound monotherapy and achieved a partial response after four cycles, demonstrating the drug's potential in heavily pre-treated populations.
Case Study 2: Combination Therapy
A patient receiving this compound in combination with dexamethasone showed significant improvement in quality of life and reduction in disease burden after six cycles, highlighting the efficacy of combination regimens.
Mechanism of Action
Ixazomib exerts its effects by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome . This inhibition leads to the accumulation of ubiquitinated proteins within the cell, triggering apoptosis. The compound also inhibits the proteolytic β1 and β2 subunits at higher concentrations . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and cell cycle regulation .
Comparison with Similar Compounds
Mechanism of Action and Structural Classification
Compound | Class | Binding Mechanism | Reversibility | Administration Route |
---|---|---|---|---|
Ixazomib | Boronic acid | β5 subunit inhibition | Reversible | Oral |
Bortezomib | Boronic acid | β5 subunit inhibition | Reversible | IV/Subcutaneous |
Carfilzomib | Epoxyketone | β5 subunit inhibition | Irreversible | IV |
Oprozomib | Epoxyketone | β5 subunit inhibition | Irreversible | Oral (investigational) |
- Structural Differences: this compound and bortezomib are boronic acid derivatives, while carfilzomib and oprozomib belong to the epoxyketone class.
- Reversibility : this compound’s reversible binding allows intermittent dosing, reducing cumulative toxicity compared to carfilzomib’s irreversible binding, which requires prolonged drug-free intervals .
Efficacy in Clinical Trials
- Cross-Trial Comparisons : In RRMM, this compound-IRd demonstrated a 6-month PFS advantage over lenalidomide-dexamethasone (Rd) alone, though carfilzomib combinations show numerically higher efficacy in some studies .
- Synergy : this compound’s synergy with Rd enhances depth of response, with 26% of patients achieving complete response (CR) in maintenance settings .
Pharmacokinetics and Dosing
Parameter | This compound | Bortezomib | Carfilzomib |
---|---|---|---|
Bioavailability | 60% (Oral) | 30–50% (Subcutaneous) | N/A (IV only) |
Half-life | 9–12 hours | 6–12 hours | ≤1 hour |
Renal Impairment Adjustment | 3.0 mg (severe) | None required | None required |
- Renal/Hepatic Adjustments: this compound requires dose reduction to 3.0 mg in severe renal impairment (vs.
- Drug-Drug Interactions : this compound’s CYP3A4-independent metabolism minimizes interactions with Rd, unlike bortezomib .
Resistance and Biomarkers
- KRAS Status : Preclinical data suggest KRAS-mutant tumors exhibit reduced this compound sensitivity, independent of drug exposure or proteasome inhibition .
Biological Activity
Ixazomib, an oral proteasome inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article delves into its biological activity, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
This compound (MLN9708) is a modified peptide boronic acid that selectively inhibits the 20S proteasome, crucial for protein degradation within cells. It preferentially binds to the chymotrypsin-like site of the proteasome, leading to the accumulation of pro-apoptotic factors and inhibition of cell survival pathways. This mechanism is vital in combating malignant plasma cells in MM, which rely on the proteasome for their survival and proliferation .
Phase 1 Studies
In a Phase 1 trial involving 60 patients with relapsed/refractory MM, this compound was administered at doses ranging from 0.24 to 2.23 mg/m². The results indicated that 15% of patients achieved a partial response or better, with 76% experiencing stable disease or better. The maximum tolerated dose was determined to be 2.0 mg/m² .
Phase 2 Studies
A randomized Phase 2 trial evaluated this compound combined with dexamethasone in relapsed MM patients. Of the 70 participants, 43% achieved a confirmed partial response or better. Notably, those receiving a higher dose (5.5 mg) had a response rate of 54%, compared to 31% for those receiving 4 mg. The median event-free survival was reported as 8.4 months .
Safety Profile
The safety profile of this compound is generally favorable compared to traditional proteasome inhibitors like bortezomib. Common adverse effects include:
- Nausea (42%)
- Thrombocytopenia (42%)
- Fatigue (40%)
- Rash (40%)
Serious adverse events were observed in about 32% of patients at the lower dose and increased to 60% at the higher dose .
Comparative Efficacy
A comparison between this compound and other proteasome inhibitors reveals its unique advantages:
Feature | This compound | Bortezomib |
---|---|---|
Administration | Oral | Intravenous |
Maximum Tolerated Dose | 2.0 mg/m² | Varies |
Response Rate | Up to 54% | Up to ~70% |
Peripheral Neuropathy Risk | Low (~12%) | High (~30-40%) |
Study on this compound with Thalidomide and Dexamethasone
A recent study assessed this compound combined with thalidomide and dexamethasone in relapsed/refractory MM. The results indicated that this combination maintained efficacy across various cytogenetic risk groups, suggesting that this compound could mitigate some adverse effects associated with high-risk cytogenetics .
TOURMALINE-MM1 Study
The TOURMALINE-MM1 study demonstrated that this compound in combination with lenalidomide and dexamethasone significantly improved progression-free survival compared to lenalidomide and dexamethasone alone, highlighting its potential as a frontline therapy in newly diagnosed patients .
Q & A
Basic Research Questions
Q. What methodologies are recommended for designing preclinical studies to evaluate ixazomib's proteasome inhibition efficacy and resistance mechanisms?
- Answer : Preclinical studies should utilize standardized assays (e.g., 20S proteasome chymotrypsin-like activity assays) to quantify target engagement. Dose-response curves in myeloma cell lines (e.g., RPMI-8226) and primary patient-derived cells are critical, with validation in xenograft models. Include pharmacodynamic markers like polyubiquitinated protein accumulation and NF-κB pathway modulation .
Q. How should phase III clinical trials for this compound-based regimens be structured to ensure robust efficacy and safety data?
- Answer : Adopt double-blind, placebo-controlled designs with progression-free survival (PFS) as the primary endpoint. Stratify patients by prior therapy lines, cytogenetic risk, and renal/hepatic function. Use International Myeloma Working Group (IMWG) criteria for response assessment and centralized laboratory monitoring for consistency. For example, TOURMALINE-MM1 employed independent review committees to minimize bias .
Q. What are key considerations for monitoring this compound-related adverse events (AEs) in clinical trials?
- Answer : Prioritize hematologic AEs (thrombocytopenia, neutropenia) and gastrointestinal toxicities (diarrhea, nausea). Use CTCAE v4.03 grading and implement dose-modification protocols (e.g., hold this compound for platelet counts <30,000/μL). Pharmacovigilance should track peripheral neuropathy (PN) incidence, which is typically lower with this compound (grade ≥3 PN: 2%) compared to bortezomib .
Advanced Research Questions
Q. How do exposure–response analyses inform this compound dosing strategies in relapsed/refractory multiple myeloma (RRMM)?
- Answer : Population pharmacokinetic (PK) models correlate systemic exposure (AUC/day) with efficacy/safety outcomes. For example, TOURMALINE-MM1 found no significant relationship between this compound exposure and PFS (HR: 1.002, p = 0.2569) but identified exposure-dependent risks for grade ≥3 thrombocytopenia (OR: 1.8) and diarrhea (OR: 2.1). Doses >4.0 mg increase toxicity without improving efficacy, supporting fixed dosing .
Q. What statistical approaches resolve contradictions between this compound's clinical benefit and lack of exposure–efficacy correlation?
- Answer : Cox proportional hazards models and Kaplan-Meier analyses stratified by exposure quartiles can dissect confounding factors. In TOURMALINE-MM1, median PFS was longer across all this compound exposure quartiles (20.6 vs. 14.7 months for placebo), suggesting intrinsic disease heterogeneity overshadows PK variability. Sensitivity analyses adjusting for lenalidomide dose intensity (RDI) are critical .
Q. How can combination therapies with this compound be optimized to mitigate overlapping toxicities (e.g., thrombocytopenia with lenalidomide)?
- Answer : Implement staggered dosing (e.g., this compound on days 1, 8, 15; lenalidomide on days 1–21) to reduce toxicity overlap. Prophylactic measures (e.g., thrombopoietin agonists for platelets) and exposure–response modeling (e.g., logistic regression for AE risk) are essential. Phase I/II studies show this compound 4.0 mg + Rd balances efficacy (ORR: 78%) with manageable toxicity (17% discontinuation rate) .
Q. What methodologies validate this compound's role in maintenance therapy after autologous stem cell transplantation (ASCT)?
- Answer : Use time-to-event analyses (e.g., PFS from randomization) and landmark analyses to isolate maintenance effects. The phase II HOVON-126 trial demonstrated improved depth of response (≥CR: 52% post-maintenance) with this compound 4.0 mg weekly, maintaining 89% relative dose intensity over 27 cycles. Quality-of-life metrics (EORTC QLQ-C30) are critical for long-term tolerability .
Q. Methodological Recommendations
- Pharmacokinetic Analysis : Use non-compartmental models to estimate AUC and CL/F (apparent clearance). Population PK models incorporating covariates (e.g., renal function, BSA) improve dose individualization .
- Data Contradiction Resolution : Apply multivariate regression to adjust for confounders (e.g., prior therapy, cytogenetics). Sensitivity analyses validate robustness .
Properties
IUPAC Name |
[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYKZJJDUDWDS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025662 | |
Record name | Ixazomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072833-77-2 | |
Record name | Ixazomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixazomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixazomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixazomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXAZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.